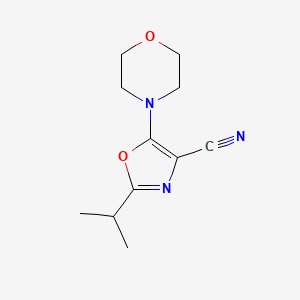
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as MEMO, and it belongs to the class of oxazole derivatives. MEMO has been shown to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of MEMO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MEMO has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. In addition, MEMO has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
MEMO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MEMO can inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that MEMO can reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders.
実験室実験の利点と制限
MEMO has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MEMO has some limitations, including its limited stability in solution and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for MEMO research. One area of focus is the development of new MEMO derivatives with improved pharmacological properties. Another area of focus is the investigation of the potential therapeutic applications of MEMO in other disease models, such as cardiovascular disease and diabetes. Finally, the development of new drug delivery systems for MEMO could improve its bioavailability and enhance its therapeutic efficacy.
Conclusion:
In conclusion, MEMO is a synthetic compound that has shown promise for the development of new drugs for the treatment of cancer and neurological disorders. MEMO has been extensively studied for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of MEMO and to develop new drugs based on this compound.
合成法
MEMO can be synthesized through a multi-step process that involves the reaction of morpholine with ethyl acetoacetate, followed by the condensation of the resulting product with 4-chlorobenzaldehyde. The final step involves the reaction of the resulting compound with potassium cyanide to yield MEMO. The synthesis of MEMO has been optimized to improve yields and reduce the use of hazardous reagents.
科学的研究の応用
MEMO has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. MEMO has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, MEMO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-morpholin-4-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)10-13-9(7-12)11(16-10)14-3-5-15-6-4-14/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDXFSCXMPSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

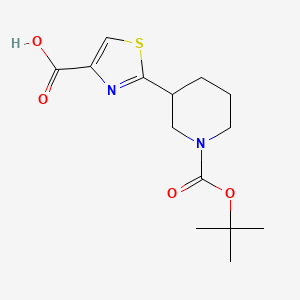
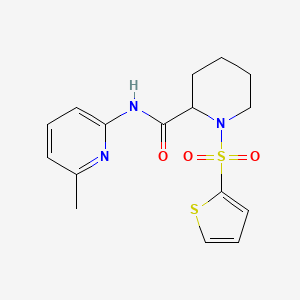
![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)
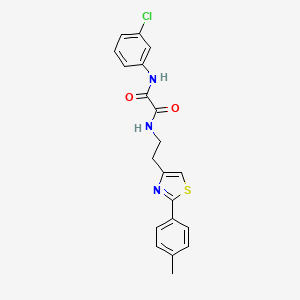
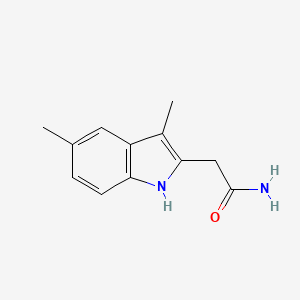

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

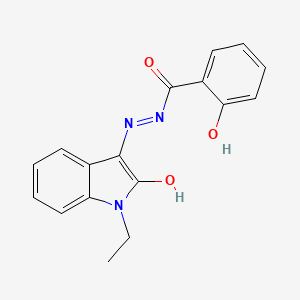
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2519383.png)
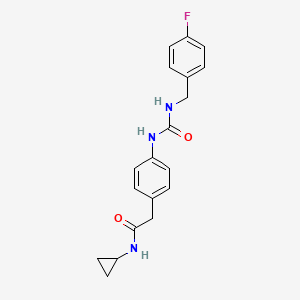
![[3-(Dimethylamino)phenyl]-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2519385.png)
![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)